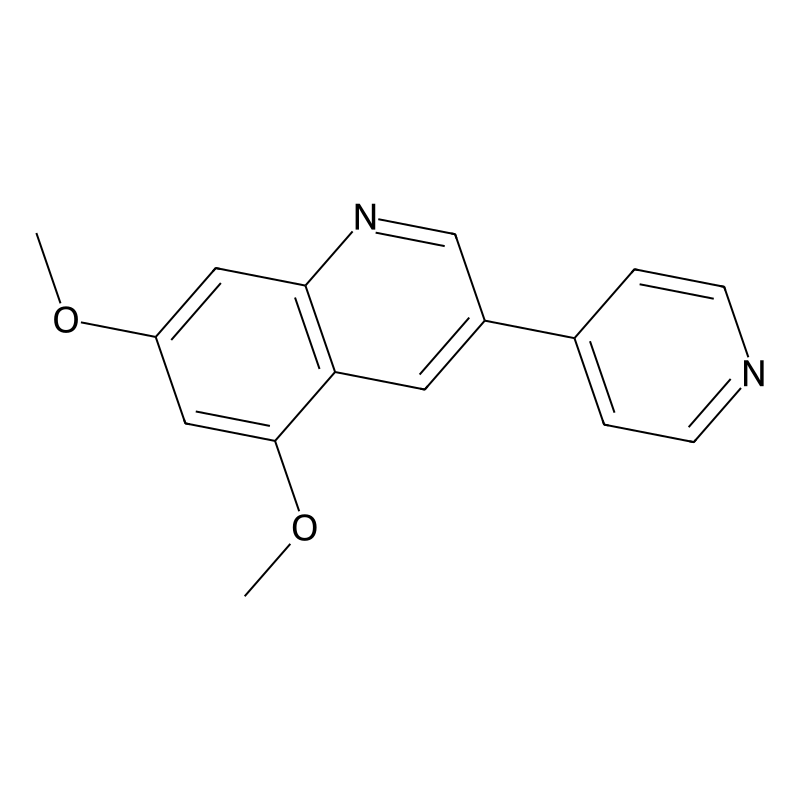

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5,7-Dimethoxy-3-(4-pyridinyl)quinoline (CAS: 137206-97-4), commonly referred to as DMPQ, is a highly specialized, ATP-competitive quinoline derivative primarily procured as a potent inhibitor of human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase [1]. Unlike broad-spectrum multi-kinase inhibitors, DMPQ is structurally optimized for isolated PDGFRβ pathway engagement, making it a critical benchmark material in angiogenesis research, vascular smooth muscle modeling, and anti-fibrotic drug development [2]. For industrial and laboratory procurement, the compound is frequently sourced as its dihydrochloride salt (CAS: 1123491-15-5) to ensure rapid aqueous solubility and compatibility with sensitive in vitro biological assays without the need for cytotoxic organic co-solvents .

References

- [1] Dolle, R. E., et al. '5,7-Dimethoxy-3-(4-pyridinyl)quinoline Is a Potent and Selective Inhibitor of Human Vascular β-Type Platelet-Derived Growth Factor Receptor Tyrosine Kinase.' Journal of Medicinal Chemistry, 1994, 37(17), 2627–2629.

- [2] Gazit, A., et al. 'Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure−Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins.' Journal of Medicinal Chemistry, 1996, 39(11), 2170–2177.

Generic substitution with other quinoline derivatives, standard tyrphostins, or broad-spectrum multi-kinase inhibitors severely compromises assay integrity [1]. The exact placement of the methoxy groups at the 5 and 7 positions on the quinoline core is strictly required to occupy the lipophilic pocket of the PDGFRβ kinase domain; altering these to dihydroxy groups or shifting their positions results in a near-total loss of target affinity[2]. Furthermore, utilizing less selective in-class substitutes introduces significant off-target cross-reactivity with EGFR and PKC pathways, which confounds phenotypic readouts in complex vascular or oncological models and necessitates the procurement of the exact 5,7-dimethoxy-3-(4-pyridinyl)quinoline structure for reproducible, isolated PDGFRβ inhibition[1].

References

- [1] Dolle, R. E., et al. '5,7-Dimethoxy-3-(4-pyridinyl)quinoline Is a Potent and Selective Inhibitor of Human Vascular β-Type Platelet-Derived Growth Factor Receptor Tyrosine Kinase.' Journal of Medicinal Chemistry, 1994, 37(17), 2627–2629.

- [2] Gazit, A., et al. 'Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure−Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins.' Journal of Medicinal Chemistry, 1996, 39(11), 2170–2177.

Impact of 5,7-Dimethoxy Substitution on PDGFRβ Potency

The specific methoxy substitutions on the quinoline core of DMPQ are critical for its high-affinity binding to the PDGFRβ kinase domain. Quantitative structure-activity relationship studies demonstrate that 5,7-Dimethoxy-3-(4-pyridinyl)quinoline achieves an IC50 of 0.08 µM (80 nM) against PDGFRβ [1]. In direct contrast, substituting the methoxy groups for hydroxyls to form the 6,7-dihydroxy-3-(4-pyridinyl)quinoline analog drastically reduces potency, yielding an IC50 of 36 µM [2]. This represents a 450-fold decrease in target affinity, proving that generic quinoline analogs cannot be substituted if nanomolar target engagement is required.

| Evidence Dimension | PDGFRβ kinase inhibition (IC50) |

| Target Compound Data | 0.08 µM (80 nM) |

| Comparator Or Baseline | 36 µM (6,7-dihydroxy-3-(4-pyridinyl)quinoline analog) |

| Quantified Difference | 450-fold higher potency for the target compound |

| Conditions | In vitro human vascular β-type PDGFR kinase assay |

Procurement of the exact 5,7-dimethoxy structure is mandatory to achieve nanomolar target engagement without requiring high, toxic dosing concentrations in cellular assays.

Kinase Selectivity Profile Against Off-Target Receptors

A primary procurement driver for DMPQ over broad-spectrum multi-kinase inhibitors is its strict selectivity profile. Biochemical profiling shows that 5,7-Dimethoxy-3-(4-pyridinyl)quinoline exhibits greater than 100-fold selectivity for PDGFRβ over a panel of closely related and off-target kinases, including EGFR tyrosine kinase, erbB2, p56 lck, Protein Kinase A (PKA), and Protein Kinase C (PKC) . This highly differentiated binding affinity ensures that downstream phenotypic effects observed in cellular models are exclusively driven by PDGFRβ inhibition rather than confounding signal transduction from parallel pathways [1].

| Evidence Dimension | Selectivity fold-difference (IC50 ratio) |

| Target Compound Data | >100-fold selectivity for PDGFRβ |

| Comparator Or Baseline | Baseline inhibition of EGFR, erbB2, p56, PKA, and PKC |

| Quantified Difference | >100-fold lower affinity for off-target kinases |

| Conditions | In vitro biochemical kinase selectivity profiling |

Utilizing this specific compound prevents confounding signal transduction interference, making it a superior choice over non-specific multi-kinase inhibitors for isolated pathway studies.

Aqueous Processability via Dihydrochloride Salt Formulation

The physical form of the compound significantly dictates its utility in sensitive biological workflows. While the free base form of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline (CAS: 137206-97-4) requires dissolution in organic solvents like DMSO, procuring the dihydrochloride salt variant (CAS: 1123491-15-5) provides a critical processability advantage . The dihydrochloride salt achieves an aqueous solubility of >10 mg/mL (up to 100 mM in water), whereas the free base is practically insoluble in cold water . This allows for direct formulation into aqueous biological media, bypassing the need for DMSO co-solvents that can induce baseline cytotoxicity in primary cell cultures.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | >10 mg/mL (up to 100 mM in H2O) for DMPQ dihydrochloride |

| Comparator Or Baseline | Near-zero aqueous solubility for DMPQ free base (requires DMSO) |

| Quantified Difference | Transition from organic-dependent to fully water-soluble formulation |

| Conditions | Standard laboratory preparation at room temperature |

Procuring the dihydrochloride form eliminates the need for DMSO co-solvents, preventing solvent-induced cytotoxicity in sensitive primary vascular cell cultures.

In Vitro Angiogenesis and Vascular Cell Modeling

Due to its 450-fold higher potency over dihydroxy analogs and >100-fold selectivity over EGFR, DMPQ is the benchmark chemical probe for blocking PDGFRβ-mediated signaling in vascular smooth muscle cells and pericytes [1]. It is the optimal choice for researchers needing to isolate PDGFR-driven angiogenesis without disrupting parallel endothelial signaling pathways.

High-Throughput Kinase Inhibitor Selectivity Profiling

In pharmaceutical procurement, DMPQ serves as a standardized positive control in high-throughput screening (HTS) assays [2]. Its well-documented 80 nM IC50 and strict selectivity profile make it a reliable baseline comparator when evaluating the target engagement and off-target liabilities of novel anti-angiogenic or anti-fibrotic drug candidates.

Aqueous Formulation for Sensitive 3D Organoid Models

The procurement of the dihydrochloride salt form of DMPQ specifically enables direct aqueous formulation. This is critical for complex 3D organoid models or primary cell assays where the introduction of organic solvent vehicles (like DMSO) would compromise tissue viability or artificially alter cellular phenotypes.

References

- [1] Dolle, R. E., et al. '5,7-Dimethoxy-3-(4-pyridinyl)quinoline Is a Potent and Selective Inhibitor of Human Vascular β-Type Platelet-Derived Growth Factor Receptor Tyrosine Kinase.' Journal of Medicinal Chemistry, 1994, 37(17), 2627–2629.

- [2] Gazit, A., et al. 'Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure−Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins.' Journal of Medicinal Chemistry, 1996, 39(11), 2170–2177.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Dates

5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase

R E Dolle, J A Dunn, M Bobko, B Singh, J E Kuster, E Baizman, A L Harris, D G Sawutz, D Miller, S WangPMID: 8064792 DOI: 10.1021/jm00043a002

Abstract

Explore Compound Types